1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene
Overview
Description
“1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4F3NO . It’s also known as Benzene, 1-isocyanato-3-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular structure of “1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of “1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” is 187.1187 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Pharmaceutical Research
The trifluoromethyl group is a significant moiety in medicinal chemistry due to its lipophilic nature and ability to enhance metabolic stability. The isocyanide functional group in the compound can be utilized in multicomponent reactions (MCRs) to synthesize diverse heterocyclic compounds that are often found in pharmaceuticals .
Agrochemical Development
Similar to its applications in pharmaceuticals, the trifluoromethyl group’s properties can be exploited in the development of agrochemicals. The compound’s reactivity allows for the creation of novel agrochemical agents that can provide enhanced potency and selectivity for the target pests or weeds .
Material Science
In material science, the compound can be used to introduce trifluoromethyl groups into polymers or small molecules, altering their physical properties such as thermal stability and hydrophobicity. This can lead to the development of advanced materials with specific desired characteristics .
Organic Synthesis
1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene: is a valuable building block in organic synthesis. It can be used to introduce both the isocyanide and trifluoromethyl groups into organic molecules, facilitating the synthesis of complex structures with high precision .
Catalysis
The compound can act as a ligand for transition metal catalysts, potentially leading to new catalytic systems that can be used for a variety of chemical transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond formation .
Bioconjugation
Due to the reactive nature of the isocyanide group, this compound can be used for bioconjugation purposes. It can be employed to attach biomolecules to various substrates or to each other, which is useful in bio-labeling and the creation of biosensors .
Each of these applications leverages the unique chemical properties of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene , demonstrating its versatility and importance in scientific research. The compound’s ability to participate in radical trifluoromethylation is particularly noteworthy, as this process plays an increasingly important role in the synthesis of compounds for pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c1-11-6-8-14(9-7-11)23(21,22)15(20-2)12-4-3-5-13(10-12)16(17,18)19/h3-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUQFRUMFOTOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)C(F)(F)F)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620148 | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene | |
CAS RN |
263389-45-3 | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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